8-Methoxyfenoldopam

Dopamine D1 receptor Structure-Activity Relationship (SAR) Benzazepine pharmacology

8-Methoxyfenoldopam (8-MeO-FEN; C₁₇H₁₈ClNO₃, MW 319.78) is the 8-O-methylated metabolite of the clinically approved dopamine D1 receptor (D₁R) agonist fenoldopam (Corlopam®), formed via stereoselective catechol-O-methyltransferase (COMT)-mediated methylation in human liver. As a benzazepine derivative, it retains the core 1-phenyl-1H-3-benzazepine scaffold of fenoldopam but bears a critical structural deviation: the 8-hydroxyl group essential for D₁R binding is masked as a methoxy ether, while the 7-position retains a free hydroxyl.

Molecular Formula C17H18ClNO3
Molecular Weight 319.8 g/mol
CAS No. 95183-48-5
Cat. No. B1203326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyfenoldopam
CAS95183-48-5
Synonyms8-methoxyfenoldopam
Molecular FormulaC17H18ClNO3
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CCNCC(C2=C1)C3=CC=C(C=C3)O)Cl)O
InChIInChI=1S/C17H18ClNO3/c1-22-15-8-13-12(16(18)17(15)21)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3
InChIKeyVSNNSLLRDOEBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyfenoldopam (CAS 95183-48-5): A Definitive Fenoldopam Metabolite Reference Standard for Dopamine D1 Receptor Research and Pharmaceutical Analysis


8-Methoxyfenoldopam (8-MeO-FEN; C₁₇H₁₈ClNO₃, MW 319.78) is the 8-O-methylated metabolite of the clinically approved dopamine D1 receptor (D₁R) agonist fenoldopam (Corlopam®), formed via stereoselective catechol-O-methyltransferase (COMT)-mediated methylation in human liver [1]. As a benzazepine derivative, it retains the core 1-phenyl-1H-3-benzazepine scaffold of fenoldopam but bears a critical structural deviation: the 8-hydroxyl group essential for D₁R binding is masked as a methoxy ether, while the 7-position retains a free hydroxyl [2]. This single substitution fundamentally alters its pharmacological profile, physicochemical properties, and metabolic fate, making it a chemically distinct entity rather than a simple congener. 8-Methoxyfenoldopam is primarily utilized as a certified reference standard for impurity profiling, metabolite identification, and bioanalytical method validation in fenoldopam drug product development and pharmacokinetic studies.

Why 8-Methoxyfenoldopam Cannot Be Substituted with Fenoldopam, 7-Methoxyfenoldopam, or Other Benzazepine D1 Agonists in Analytical and Pharmacological Studies


Within the 1-phenylbenzazepine class, D₁R agonist activity is exquisitely dependent on the catechol (7,8-dihydroxy) configuration. The 8-hydroxyl group has been confirmed as indispensable for high-affinity interaction with the D₁ receptor binding pocket, whereas the 7-hydroxyl is more tolerant to substitution [1]. Methylation of the 8-OH position in 8-methoxyfenoldopam effectively silences D₁R agonism, placing it in a distinct pharmacological category from fenoldopam (active D₁R partial agonist, Ki ≈ 3–40 nM) . Furthermore, the two regioisomeric methoxy metabolites—7-methoxyfenoldopam and 8-methoxyfenoldopam—are not interchangeable: they exhibit divergent rates of stereoselective formation, unequal susceptibility to secondary phase II metabolism, and distinct chromatographic retention behavior [2]. Substituting 8-methoxyfenoldopam with fenoldopam, 7-methoxyfenoldopam, or other benzazepine analogs such as SKF 38393 or SKF 81297 will yield incorrect identity confirmation, inaccurate quantification, and misinterpreted metabolic pathway mapping in any regulated analytical or pharmacokinetic workflow.

8-Methoxyfenoldopam (CAS 95183-48-5): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Abrogation of Dopamine D1 Receptor Binding Affinity via 8-Hydroxyl Methylation

The 8-hydroxyl group on the benzazepine ring A has been definitively identified as crucial for D₁ receptor interaction; its replacement with a methoxy group abrogates high-affinity binding [1]. Fenoldopam, bearing the intact 7,8-catechol, exhibits a D₁R Ki of approximately 3 nM (rat) and 40 nM (human), with an EC₅₀ of 57 nM as a partial agonist . In contrast, 8-methoxyfenoldopam, in which the 8-OH is methylated, falls into the class of benzazepine derivatives where 8-position modification results in severely attenuated or abolished D₁R affinity. Note: A directly measured Ki value for 8-methoxyfenoldopam at human D₁R has not been reported in the peer-reviewed literature; the differentiation is class-level, grounded in the confirmed indispensability of the 8-OH for receptor engagement [1].

Dopamine D1 receptor Structure-Activity Relationship (SAR) Benzazepine pharmacology

Stereoselective Methylation Rate: 3-Fold Faster 8-MeO Formation from R-Fenoldopam vs 7-MeO from S-Fenoldopam

In human liver cytosolic fractions supplemented with S-adenosyl-L-methionine (SAM), the rate of 8-methoxyfenoldopam (8-MeO) formation from R-fenoldopam was 18 pmol/min/mg protein, which was 3-fold faster than the rate of 7-methoxyfenoldopam (7-MeO) production from S-fenoldopam, measured at 6 pmol/min/mg protein [1]. Meanwhile, both R-FEN and S-FEN were methylated to 7-MeO at comparable rates of 43 and 44 pmol/min/mg protein, respectively, indicating that the stereoselective preference is specific to the 8-position methylation pathway [1]. This quantitative divergence in formation kinetics is directly relevant for predicting which methoxy metabolite predominates in biological matrices following racemic fenoldopam administration.

Stereoselective metabolism Catechol-O-methyltransferase Human liver cytosol

Divergent Secondary Sulfation: 7-Methoxyfenoldopam is Further Sulfated; 8-Methoxyfenoldopam is Not

When the four primary fenoldopam metabolites (7-SO₄, 8-SO₄, 7-MeO, and 8-MeO) were individually incubated with 3′-phosphoadenosine-5′-phosphosulfate (PAPS) in human liver cytosol, only 7-methoxyfenoldopam (7-MeO) underwent further sulfation to produce a secondary metabolite with an HPLC retention time of 13 min; 8-methoxyfenoldopam (8-MeO) showed no evidence of secondary sulfation [1]. This was corroborated in human liver slice incubations, where 7-MeO formed from R-FEN was rapidly consumed to generate the 13-min sulfated product, while 8-MeO remained intact and accumulated as a terminal metabolite [1]. None of the reference metabolites (including 8-MeO) were further methylated when incubated with SAM, indicating that 8-MeO represents a metabolic endpoint [1].

Phase II metabolism Secondary conjugation Metabolic stability

Plasma Exposure Hierarchy: Sulfate Metabolites Dominate Over Methoxy Metabolites by 10-Fold After Oral Dosing

Following a single 100 mg oral dose of fenoldopam in humans, the mean steady-state plasma concentrations of the 7- and 8-sulfate conjugates were approximately 10-fold higher than the plasma levels of unchanged fenoldopam or the 7- and 8-methoxy metabolites [1]. This pronounced exposure difference reflects extensive first-pass intestinal and hepatic sulfation of fenoldopam, which dominates over the competing O-methylation pathway [1]. The methoxy metabolites, including 8-methoxyfenoldopam, circulate at substantially lower concentrations, establishing a clear quantitative hierarchy among fenoldopam-derived species in human plasma.

Pharmacokinetics First-pass metabolism Oral bioavailability

Analytical Detection Sensitivity: 20-Fold Lower LOD for Methoxy Metabolites vs Parent Fenoldopam by HPLC-ECD

In a validated HPLC method with electrochemical detection (HPLC-ECD) for the simultaneous determination of fenoldopam and its metabolites in human plasma, the limit of detection (LOD) for fenoldopam was 0.025 ng/mL, whereas the LOD for the combined methoxy metabolites (7- and 8-methoxyfenoldopam) was 0.5 ng/mL at a signal-to-noise ratio of 4 [1]. This 20-fold disparity in detection sensitivity arises from the lower electrochemical activity of the mono-methoxy-monohydroxy substituted benzazepine ring compared to the catechol moiety of fenoldopam, which undergoes facile two-electron oxidation at the electrode surface [1]. The intra-assay and inter-assay coefficients of variation were comparable between manual and robotic extraction procedures, confirming method ruggedness [1].

HPLC-ECD Limit of Detection (LOD) Bioanalytical method validation

Physicochemical Differentiation: Altered Lipophilicity Due to 8-O-Methyl Substitution

The substitution of the 8-hydroxyl group in fenoldopam with a methoxy group in 8-methoxyfenoldopam alters the hydrogen-bond donor/acceptor profile and increases hydrophobicity. The ACD/Labs predicted LogP for 8-methoxyfenoldopam is 1.94, with a LogD (pH 7.4) of 0.67 . In comparison, fenoldopam has a reported XLogP of 2.59 and a measured LogP ranging from 1.92 to 3.06 depending on the method [1]. While the predicted LogP values appear similar, the critical difference lies in hydrogen-bonding capacity: fenoldopam possesses two hydrogen-bond donors (7-OH and 8-OH) on the benzazepine ring A, whereas 8-methoxyfenoldopam retains only one (7-OH), with the 8-methoxy group acting solely as a hydrogen-bond acceptor . This alteration impacts reversed-phase chromatographic retention, solid-phase extraction recovery, and membrane permeability in cellular assays.

LogP Lipophilicity Chromatographic retention

8-Methoxyfenoldopam (CAS 95183-48-5): High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Certified Reference Standard for Fenoldopam Impurity Profiling in Pharmaceutical Quality Control (QC)

8-Methoxyfenoldopam is explicitly listed as a fenoldopam-related impurity (Fenoldopam Impurity 3) in pharmacopoeial monographs and ANDA/DMF submissions [1]. Its distinct chromatographic retention, driven by the 8-methoxy-7-hydroxy substitution pattern versus the 7,8-catechol of fenoldopam [2], enables unambiguous identification and quantification of this specific process-related or degradation impurity. The 20-fold lower electrochemical detection sensitivity compared to fenoldopam (LOD 0.5 vs 0.025 ng/mL) [3] mandates the use of a pure, well-characterized reference standard to establish system suitability, determine relative response factors (RRF), and validate the specificity of HPLC-UV or HPLC-MS methods in accordance with ICH Q2(R1) guidelines.

Bioanalytical Method Development for Stereoselective Pharmacokinetic Studies of Fenoldopam Enantiomers

The stereoselective formation of 8-methoxyfenoldopam—produced at 18 pmol/min/mg from R-FEN, 3-fold faster than 7-MeO from S-FEN (6 pmol/min/mg) [1]—positions this metabolite as a key analyte for tracking the disposition of the pharmacologically active R-enantiomer. Because 8-MeO is a metabolic endpoint that resists further sulfation (unlike 7-MeO) [1], it provides a stable, terminal biomarker for R-FEN clearance. Bioanalytical laboratories developing LC-MS/MS methods for chiral fenoldopam pharmacokinetic studies require 8-methoxyfenoldopam as an authentic analyte standard to optimize extraction recovery (which differs from fenoldopam due to altered lipophilicity [2]) and to calibrate quantification across the 10-fold lower plasma concentration range relative to sulfate metabolites [1].

In Vitro Metabolism Studies Using Human Liver Subcellular Fractions to Investigate COMT-Mediated Methylation Pathways

The Klecker & Collins (1997) human liver cytosol and slice model [1] established 8-methoxyfenoldopam as a quantitatively distinct product of COMT activity, with formation rates that are linear over 60-minute incubations and stereoselectively dependent on the fenoldopam enantiomer supplied. Researchers investigating catechol-O-methyltransferase pharmacogenetics (e.g., COMT Val158Met polymorphism) or drug-drug interactions at the methylation pathway require pure 8-methoxyfenoldopam as a reference standard for HPLC method calibration and as a positive control to confirm COMT enzymatic activity in their experimental systems. The compound's resistance to secondary sulfation ensures that measured formation rates in cytosol + SAM systems are not confounded by onward metabolism.

Metabolite Identification and Structural Confirmation in Fenoldopam-Treated Patient Samples Using LC-HRMS

In clinical or forensic toxicology laboratories analyzing plasma or urine from patients receiving fenoldopam therapy, 8-methoxyfenoldopam must be distinguished from its regioisomer 7-methoxyfenoldopam, which shares an identical molecular formula (C₁₇H₁₈ClNO₃) and monoisotopic mass (319.0975 Da) [1]. Differentiation cannot be achieved by mass spectrometry alone; it requires chromatographic resolution using a certified 8-methoxyfenoldopam reference standard to establish retention time and to compare MS/MS fragmentation patterns, which differ due to the distinct positions of the methoxy and hydroxy substituents on the benzazepine ring A. The lack of secondary sulfation of 8-MeO [2] also means that its urinary excretion profile (predominantly as glucuronide conjugate) differs from that of 7-MeO, which appears as both sulfate and glucuronide conjugates.

Quote Request

Request a Quote for 8-Methoxyfenoldopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.